

# Spectral Analysis of 3-Fluoro-4-morpholinoaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoro-4-morpholinoaniline

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This technical guide provides a comprehensive overview of the spectral data for the analytical characterization of **3-Fluoro-4-morpholinoaniline**, a key intermediate in pharmaceutical synthesis. This document details nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) data, complete with experimental protocols and data summaries.

## Introduction

**3-Fluoro-4-morpholinoaniline** (CAS No. 93246-53-8) is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are critical for the synthesis of active pharmaceutical ingredients (APIs). Accurate and thorough analytical characterization is therefore essential. This guide presents the key spectral data used to identify and confirm the structure and purity of this compound.

## Data Presentation

The following tables summarize the quantitative spectral data obtained for **3-Fluoro-4-morpholinoaniline**.

## NMR Spectral Data

Table 1:  $^1\text{H}$  NMR Data for **3-Fluoro-4-morpholinoaniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.82	m	1H	Ar-H
6.43	m	2H	Ar-H
3.87	m	4H	2 x -CH <sub>2</sub> -O
3.58	br s	2H	-NH <sub>2</sub>
2.99	m	4H	2 x -CH <sub>2</sub> -N

Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 2:  $^{13}\text{C}$  NMR Data for **3-Fluoro-4-morpholinoaniline**

Chemical Shift ( $\delta$ ) ppm	Coupling Constant (J) Hz	Assignment
156.9	d, J = 245.4	C-F
143.0	d, J = 10.4	Ar-C
131.8	d, J = 9.7	Ar-C
120.4	d, J = 4.2	Ar-C
110.8	d, J = 3.0	Ar-C
104.0	d, J = 23.8	Ar-C
67.3	-	-CH <sub>2</sub> -O
51.9	d, J = 2.1	-CH <sub>2</sub> -N

Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

## Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	ESI
Calculated Mass [M]	196.1006
Found Mass [M]	196.1004

Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 4: LC-MS (MS<sup>2</sup>) Fragmentation Data

Parameter	Value
Precursor Ion	[M+H] <sup>+</sup>
Precursor m/z	197.11
Top 5 Peaks (m/z)	137.044662, 138.054993, 117.039421, 135.048798, 124.049522

Reference: PubChem[2]

## HPLC Purity Data

Table 5: HPLC Purity Specification

Parameter	Specification
Purity	>98.0%

Note: A specific chromatogram was not publicly available. The purity specification is based on typical data for this compound.

## Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented above.

## NMR Spectroscopy

- Instrumentation: Bruker Avance 400 MHz Spectrometer.
- Sample Preparation: Approximately 10-20 mg of **3-Fluoro-4-morpholinoaniline** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Frequency: 400 MHz
  - Solvent: CDCl<sub>3</sub>
  - Temperature: 298 K
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
- <sup>13</sup>C NMR Acquisition:
  - Frequency: 100 MHz
  - Solvent: CDCl<sub>3</sub>
  - Temperature: 298 K
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

## High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with DAD detector.
- Column: C18, 4.6 x 150 mm, 5  $\mu$ m.
- Mobile Phase:

- A: 0.1% Formic acid in Water
- B: Acetonitrile
- Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all components.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample was dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

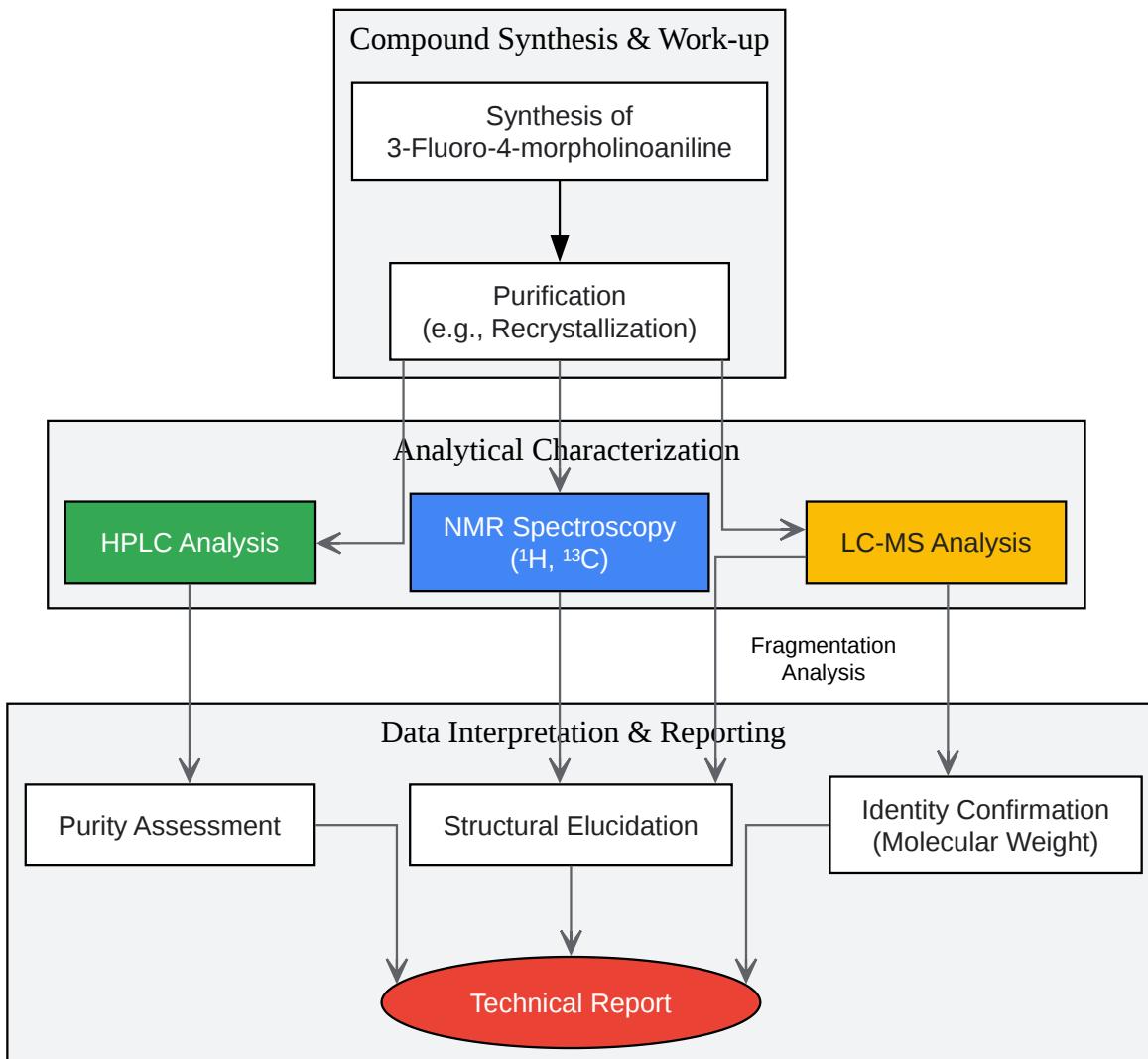
## Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: Agilent 6545 Q-TOF LC/MS system.
- LC Conditions: The same LC conditions as described in the HPLC protocol were used.
- Mass Spectrometry Conditions:
  - Ionization Source: Electrospray Ionization (ESI), positive mode.
  - Capillary Voltage: 3500 V.
  - Fragmentor Voltage: 175 V.
  - Gas Temperature: 325 °C.
  - Gas Flow: 8 L/min.
  - Nebulizer Pressure: 35 psig.

- Mass Range: 50-500 m/z.
- MS/MS Analysis: For fragmentation studies, the precursor ion of interest ( $[M+H]^+$  at m/z 197.11) was isolated and subjected to collision-induced dissociation (CID) with nitrogen gas.

## Workflow Visualization

The logical workflow for the analytical characterization of **3-Fluoro-4-morpholinoaniline** is depicted below. This process ensures the confirmation of the chemical structure and the assessment of its purity.



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### Analytical Workflow for 3-Fluoro-4-morpholinoaniline.

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## References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]
- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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